molecular formula C15H17N5OS B275611 1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine

1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine

Numéro de catalogue B275611
Poids moléculaire: 315.4 g/mol
Clé InChI: WBHNZSYMNXLQIW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which are designed to target specific proteins involved in the development and progression of cancer.

Mécanisme D'action

BTK is a key regulator of B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. 1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine works by inhibiting the activity of BTK, which in turn blocks BCR signaling and leads to the death of cancer cells. 1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine also has the potential to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activation of BTK and downstream signaling pathways, including the PI3K/AKT and NF-kB pathways. 1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the migration and invasion of cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine is its specificity for BTK, which makes it a promising candidate for cancer treatment. 1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine has also been shown to have a favorable safety profile in preclinical studies. However, there are some limitations to using 1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine in lab experiments. For example, it is important to carefully control the dosage and timing of 1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine treatment, as excessive inhibition of BTK can lead to adverse effects on the immune system.

Orientations Futures

There are a number of potential future directions for research on 1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine. One area of focus is the development of combination therapies that include 1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine, as it has been shown to enhance the activity of other cancer treatments. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to benefit from 1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine treatment. Further research is also needed to better understand the long-term safety and efficacy of 1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine in clinical trials.

Méthodes De Synthèse

1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine can be synthesized using a multi-step process involving several chemical reactions. The synthesis of 1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine involves the reaction of 4-(thiophen-2-ylmethoxy)benzyl chloride with 1-ethyl-1H-tetrazol-5-amine in the presence of a base. The resulting product is then purified using various chromatography techniques to obtain pure 1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine.

Applications De Recherche Scientifique

1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine has been extensively studied for its potential use in cancer treatment. It has been shown to be effective in inhibiting the growth and proliferation of cancer cells in various types of cancer, including lymphoma, leukemia, and solid tumors. 1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine works by targeting BTK, a protein that plays a key role in the survival and growth of cancer cells.

Propriétés

Formule moléculaire

C15H17N5OS

Poids moléculaire

315.4 g/mol

Nom IUPAC

1-ethyl-N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]tetrazol-5-amine

InChI

InChI=1S/C15H17N5OS/c1-2-20-15(17-18-19-20)16-10-12-5-7-13(8-6-12)21-11-14-4-3-9-22-14/h3-9H,2,10-11H2,1H3,(H,16,17,19)

Clé InChI

WBHNZSYMNXLQIW-UHFFFAOYSA-N

SMILES

CCN1C(=NN=N1)NCC2=CC=C(C=C2)OCC3=CC=CS3

SMILES canonique

CCN1C(=NN=N1)NCC2=CC=C(C=C2)OCC3=CC=CS3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.